molecular formula C25H22N4O3 B2401770 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1326944-33-5

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Cat. No.: B2401770
CAS No.: 1326944-33-5
M. Wt: 426.476
InChI Key: BYAOUAOCICWDNM-UHFFFAOYSA-N
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Description

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. Its structure is characterized by the presence of a pyridin-2(1H)-one moiety, which is linked to a quinolin-1(2H)-yl group and an oxadiazol-5-yl group. This unique combination of functional groups contributes to its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives through cyclization reactions.

  • Step 2: Formation of the oxadiazole ring via cyclization of hydrazides with acyl chlorides.

  • Step 3: Coupling of the quinolinyl and oxadiazole rings with the pyridin-2(1H)-one core through multi-step organic synthesis involving nucleophilic substitution and oxidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactors where each step of the synthetic route is optimized for yield and purity. Strict control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the dihydroquinoline ring, leading to the formation of quinolone derivatives.

  • Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

  • Substitution: Halogenation and alkylation reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution reagents: Halogenation with chlorine or bromine, alkylation with alkyl halides.

Major Products Formed

  • Oxidation: Quinoline-2(1H)-one derivatives.

  • Reduction: Amino-oxadiazole derivatives.

  • Substitution: Halogenated and alkylated aromatic compounds.

Scientific Research Applications

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.

  • Biology: Studies suggest potential as an antimicrobial and antifungal agent.

  • Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

  • Industry: Used in the development of new materials with unique electronic and photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-phenylpyridin-2(1H)-one

  • 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

  • 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one

Uniqueness

  • The specific combination of functional groups in 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties, making it unique compared to similar compounds

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Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-17-6-4-8-19(14-17)24-26-25(32-27-24)20-11-12-22(30)28(15-20)16-23(31)29-13-5-9-18-7-2-3-10-21(18)29/h2-4,6-8,10-12,14-15H,5,9,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAOUAOCICWDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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